2-Ethyl-D5-naphthalene
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Overview
Description
2-Ethyl-D5-naphthalene is a deuterated derivative of 2-ethylnaphthalene, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which make it valuable in various applications, including organic synthesis, pharmaceutical development, and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-D5-naphthalene typically involves the deuteration of 2-ethylnaphthalene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or chromatography to achieve the desired chemical purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-D5-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or H2 gas with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
2-Ethyl-D5-naphthalene is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: Used as a precursor or intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Environmental Analysis: Utilized as a tracer in environmental studies to track the movement and transformation of organic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-D5-naphthalene involves its interaction with molecular targets through various chemical reactions. In electrophilic aromatic substitution reactions, the deuterium atoms influence the reactivity and orientation of the substituents on the aromatic ring. The presence of deuterium can also affect the rate of oxidation and reduction reactions, leading to different reaction pathways and products compared to non-deuterated analogs .
Comparison with Similar Compounds
2-Ethyl-D5-naphthalene can be compared with other similar compounds, such as:
2-Ethylnaphthalene: The non-deuterated analog, which has different isotopic composition and may exhibit different reactivity and physical properties.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar aromatic properties but different structural and chemical characteristics.
The uniqueness of this compound lies in its deuterium content, which imparts distinct isotopic effects that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTJVVYSTUQWNI-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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